molecular formula C20H21N3O4 B11369283 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11369283
M. Wt: 367.4 g/mol
InChI Key: WHYUUPJAYQUXAG-UHFFFAOYSA-N
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Description

3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a heterocyclic organic compound characterized by a benzamide core linked to a 1,2,5-oxadiazole ring substituted with a 4-(propan-2-yloxy)phenyl group. The ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzamide ring and the isopropoxy (-OCH(CH₃)₂) group on the phenyl ring contribute to its unique physicochemical properties, including moderate lipophilicity and electronic effects.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-ethoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-4-25-17-7-5-6-15(12-17)20(24)21-19-18(22-27-23-19)14-8-10-16(11-9-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,21,23,24)

InChI Key

WHYUUPJAYQUXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide exhibits significant anti-inflammatory activity. It likely interacts with specific receptors or enzymes to modulate their activity, which could lead to reduced inflammation and associated symptoms.

Anticancer Potential

The compound's structural features may also contribute to anticancer properties. For instance, similar oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Molecular docking studies suggest that this compound could effectively bind to cancer-related targets .

Synthesis and Derivatives

The synthesis of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves several steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the ethoxy and propan-2-yloxy groups via nucleophilic substitutions.

This synthetic pathway allows for modifications that can enhance the compound's efficacy and selectivity for specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives similar to 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide:

  • Anticancer Studies : Research has shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Activity : Studies have demonstrated that certain oxadiazole compounds exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

These findings underscore the potential for developing new therapeutic agents based on the structure of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzamide group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological processes, leading to its observed effects in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be elucidated through comparison with analogous oxadiazole-benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Biological Activity
3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide 3-ethoxy benzamide; 4-(isopropoxy)phenyl-oxadiazole Molecular weight: 383.4 g/mol; logP ≈ 3.2 (predicted) Potential enzyme inhibition (e.g., kinase targets) due to planar benzamide-oxadiazole core .
4-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide 4-ethoxy benzamide (para-substituted) Higher solubility than 3-ethoxy isomer due to para-substitution; logP ≈ 3.0 Reduced steric hindrance may enhance binding to flat enzymatic pockets .
4-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide Fluorine substituent at benzamide 4-position Increased metabolic stability; logP ≈ 2.8 Electronegative fluorine may improve selectivity for hydrophobic binding sites .
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide Butoxy group on phenyl ring Higher lipophilicity (logP ≈ 4.1); reduced solubility Extended alkyl chain may improve membrane permeability but limit aqueous solubility .
3-chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide Chloro and methoxy substituents logP ≈ 3.5; halogen enhances reactivity Antimicrobial activity reported due to chloro group’s electron-withdrawing effects .
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide Isobutoxy and propoxy substituents Molecular weight: 381.4 g/mol; logP ≈ 3.8 Steric bulk of isobutoxy may hinder target engagement compared to isopropoxy .

Key Findings

Substituent Position : The 3-ethoxy group in the target compound offers a balance between solubility and steric effects compared to para-substituted analogs (e.g., 4-ethoxy or 4-fluoro derivatives). Para-substitution often enhances solubility but may reduce target affinity due to altered electronic profiles .

Alkoxy Chain Variations :

  • Propan-2-yloxy (isopropoxy) : Optimal lipophilicity for blood-brain barrier penetration in CNS-targeted therapies.
  • Butoxy/Propoxy : Longer chains increase logP but reduce aqueous solubility, limiting bioavailability .

Halogen vs. Alkoxy Substitutents : Chloro or fluoro groups enhance metabolic stability and electronic effects but may introduce toxicity risks compared to alkoxy groups .

Biological Activity Trends :

  • Oxadiazole derivatives with electron-withdrawing groups (e.g., Cl, F) show stronger antimicrobial activity.
  • Ethoxy/methoxy substituents correlate with kinase inhibition, likely due to hydrogen bonding with ATP-binding pockets .

Biological Activity

3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (CAS Number: 898468-71-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of approximately 367.3984 g/mol. The structure comprises an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

  • Anticancer Activity :
    • Oxadiazole derivatives have been widely studied for their anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives exhibit significant activity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer, with IC50 values in the micromolar range . The structural modifications in compounds similar to 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide have shown enhanced antiproliferative effects.
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Similar oxadiazole compounds have demonstrated efficacy against various bacterial strains and fungi. For example, compounds with similar structures have shown inhibition rates of up to 77.8% against specific fungi .
  • Anti-inflammatory and Analgesic Effects :
    • Research indicates that oxadiazole derivatives can inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief .

The biological activities of 3-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of various enzymes such as HDACs and COXs, which play crucial roles in cancer progression and inflammatory responses .
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

A selection of studies highlights the biological activities of oxadiazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant activity against multiple cancer cell lines with IC50 values around 92.4 µM.
AntifungalCompounds exhibited inhibition rates of 55.6% to 77.8% against specific fungal strains.
General PropertiesDiscussed the synthesis and characterization of related compounds indicating potential bioactivity.

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